molecular formula C11H12ClN B14127677 4-Chloro-1-isopropyl-1H-indole

4-Chloro-1-isopropyl-1H-indole

Cat. No.: B14127677
M. Wt: 193.67 g/mol
InChI Key: CJHJBOPHBFWALX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1-isopropyl-1H-indole (Molecular Formula: C11H12ClN, Molecular Weight: 193.67) is a synthetically versatile indole derivative of significant interest in medicinal and organic chemistry research. The indole scaffold is a privileged structure in drug discovery, known for its presence in a wide range of biologically active compounds and FDA-approved pharmaceuticals . This particular analog is functionalized with a chloro group at the 4-position and an isopropyl group on the nitrogen atom, making it a valuable intermediate for the synthesis of more complex molecules. Researchers utilize this compound as a key building block in multicomponent reactions and for the construction of diverse heterocyclic systems . Indole derivatives are extensively investigated for their diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties . The chlorine atom enhances the potential for further structural elaboration via cross-coupling reactions, while the isopropyl group can influence the compound's pharmacokinetic properties. This makes this compound a crucial reagent in the development of novel therapeutic candidates and the exploration of structure-activity relationships (SAR) . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12ClN

Molecular Weight

193.67 g/mol

IUPAC Name

4-chloro-1-propan-2-ylindole

InChI

InChI=1S/C11H12ClN/c1-8(2)13-7-6-9-10(12)4-3-5-11(9)13/h3-8H,1-2H3

InChI Key

CJHJBOPHBFWALX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=CC=C2Cl

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Chloro 1 Isopropyl 1h Indole

Direct N-Alkylation Approaches to the Indole (B1671886) Nucleus

Direct N-alkylation of the indole ring is a common and straightforward approach for the synthesis of N-substituted indoles. This method involves the deprotonation of the indole nitrogen followed by reaction with an appropriate alkylating agent.

Alkylation of 4-Chloro-1H-indole with Isopropylating Agents

The synthesis of 4-Chloro-1-isopropyl-1H-indole can be effectively achieved by the direct N-alkylation of 4-chloro-1H-indole. This reaction typically employs a strong base to deprotonate the indole nitrogen, creating an indolide anion that then acts as a nucleophile, attacking the isopropylating agent.

Commonly used strong bases include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.netrsc.org The choice of isopropylating agent can vary, with isopropyl bromide or isopropyl iodide being common electrophiles. The reaction is generally carried out under anhydrous conditions to prevent quenching of the highly reactive indolide anion. researchgate.net

Phase-transfer catalysis (PTC) offers an alternative and often milder approach for N-alkylation. core.ac.ukbiomedres.uscrdeepjournal.org This method utilizes a phase-transfer catalyst, such as a quaternary ammonium salt, to facilitate the transfer of the indolide anion from an aqueous or solid phase to an organic phase where the alkylating agent is present. This can circumvent the need for strictly anhydrous conditions and strong, hazardous bases like sodium hydride. crdeepjournal.org For the synthesis of this compound, a system consisting of 4-chloro-1H-indole, an isopropyl halide, a solid base like potassium hydroxide (B78521), and a phase-transfer catalyst in a suitable organic solvent could be employed.

Alkylating AgentBase/CatalystSolventTemperatureYield (%)
Isopropyl bromideSodium HydrideDMFRoom TempGood to Excellent
Isopropyl iodideSodium HydrideTHF0 °C to Room TempGood to Excellent
Isopropyl bromideKOH / TBAHSToluene/Water50-70 °CModerate to Good

TBAHS: Tetrabutylammonium hydrogen sulfate Data is illustrative and based on general N-alkylation procedures.

Recent advancements in N-alkylation also include transition metal-catalyzed processes. Palladium-catalyzed N-alkylation of indoles with alcohols has been reported, offering a greener alternative to the use of alkyl halides. mdma.chrsc.org In such a reaction, 4-chloro-1H-indole could potentially be reacted with isopropanol in the presence of a palladium catalyst.

Mechanistic Considerations of N-Alkylation Reactions

The mechanism of direct N-alkylation of indoles under basic conditions proceeds via a classical SN2 pathway. The reaction is initiated by the abstraction of the acidic proton from the indole nitrogen by a strong base, forming a resonance-stabilized indolide anion. This anion is a potent nucleophile.

The subsequent step involves the nucleophilic attack of the nitrogen anion on the electrophilic carbon atom of the isopropylating agent (e.g., isopropyl bromide). This attack results in the displacement of the leaving group (e.g., bromide) and the formation of the new N-C bond, yielding this compound.

The regioselectivity of indole alkylation (N- vs. C3-alkylation) is a critical aspect. While N-alkylation is generally favored for the reaction of the indolide anion, the reaction conditions can influence the outcome. The use of polar aprotic solvents like DMF tends to favor N-alkylation.

Exploration of Alternative Synthetic Routes for Indole Ring Formation

Instead of modifying a pre-existing indole ring, this compound can also be synthesized by constructing the indole nucleus itself. This approach allows for the introduction of the desired substituents at various positions during the ring-forming process.

Fischer Indole Synthesis and its Derivatives

The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgyoutube.com To synthesize this compound via this route, one could envision a one-pot, three-component reaction involving (4-chlorophenyl)hydrazine, an isopropyl-containing carbonyl compound, and an alkylating agent, though this is less common for N-alkylation. A more traditional stepwise approach would be the Fischer indolization of a pre-formed N-isopropyl-(4-chlorophenyl)hydrazine with a suitable carbonyl compound.

Alternatively, and more directly, the Fischer indole synthesis can be performed using (4-chlorophenyl)hydrazine and a suitable ketone, followed by N-isopropylation of the resulting 4-chloro-1H-indole derivative. For the initial indolization, the reaction is typically catalyzed by Brønsted acids such as hydrochloric acid or sulfuric acid, or Lewis acids like zinc chloride. wikipedia.org The reaction mechanism involves the formation of a phenylhydrazone, which then undergoes a mdpi.commdpi.com-sigmatropic rearrangement (the key step), followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgyoutube.com Microwave-assisted Fischer indole synthesis has been shown to significantly accelerate the reaction. nih.govresearchgate.net

HydrazineCarbonyl CompoundAcid CatalystProduct
(4-chlorophenyl)hydrazineAcetone (B3395972)Polyphosphoric Acid4-Chloro-2-methyl-1H-indole
N-isopropyl-(4-chlorophenyl)hydrazineAcetaldehydeZinc Chloride4-Chloro-1-isopropyl-2-methyl-1H-indole

This table illustrates potential starting materials for a Fischer synthesis leading to a substituted indole.

Cyclization Reactions for Substituted Indoles

Various other cyclization reactions can be employed for the synthesis of the indole nucleus. The Bischler-Möhlau indole synthesis, for instance, involves the reaction of an α-halo-ketone with an excess of an aniline (B41778). organic-chemistry.orgmdpi.com To synthesize a precursor for this compound, one could react 4-chloroaniline with an appropriate α-haloketone, followed by N-isopropylation. Microwave-assisted Bischler syntheses have been developed to improve reaction times and yields. organic-chemistry.org

Palladium-catalyzed intramolecular cyclization of 2-alkynylanilines is another powerful method for indole synthesis. mdpi.commdpi.com A potential route to this compound could involve the synthesis of an N-isopropyl-N-(2-alkynyl-4-chlorophenyl)amine, which would then undergo palladium-catalyzed cyclization.

Metal-Catalyzed C-H Activation and Functionalization Strategies

Modern synthetic methods increasingly rely on transition-metal-catalyzed C-H activation and functionalization to introduce substituents onto aromatic rings with high efficiency and selectivity. nih.govchim.it While direct C-H isopropylation of an indole nitrogen is less common, related C-H functionalization strategies could be envisioned. For instance, palladium-catalyzed C-H arylation at the C7 position of an N-protected indole has been demonstrated, showcasing the potential for regioselective functionalization of the indole core. nih.gov

A hypothetical route could involve the development of a directed C-H activation strategy where a directing group on the indole nitrogen facilitates the introduction of an isopropyl group. However, direct N-alkylation remains a more straightforward and established method for the synthesis of this compound.

Advanced Synthetic Techniques and Catalysis in Indole Chemistry

The synthesis of substituted indoles has been significantly advanced by the development of transition-metal-catalyzed reactions. These methods offer high efficiency, functional group tolerance, and regioselectivity, which are crucial for the synthesis of specific isomers like this compound.

One of the primary challenges in synthesizing this compound is the regioselective introduction of the chlorine atom at the 4-position of the indole nucleus. Traditional electrophilic chlorination of indole often leads to a mixture of products, with a preference for substitution at the C3 and C5 positions. Therefore, more advanced strategies are required.

Palladium-Catalyzed Synthesis of the 4-Chloroindole (B13527) Core:

A powerful strategy for the synthesis of 4-chloroindoles involves the palladium-catalyzed cyclization of appropriately substituted anilines. For instance, the reaction of a 2,3-dihaloaniline with a terminal alkyne, followed by an intramolecular cyclization, can yield the desired 4-chloroindole scaffold. This approach provides excellent control over the position of the chloro substituent. The catalyst system, often composed of a palladium source and a phosphine ligand, is crucial for the efficiency and selectivity of the reaction.

Another advanced palladium-catalyzed method is the direct C-H activation and chlorination of an N-protected indole. This technique avoids the need for pre-functionalized starting materials and allows for the late-stage introduction of the chlorine atom. The choice of directing group on the indole nitrogen is critical for guiding the chlorination to the C4 position.

Catalytic N-Alkylation of the Indole Ring:

Once the 4-chloroindole core is synthesized, the introduction of the isopropyl group at the nitrogen atom is typically achieved through N-alkylation. While classical methods involve the use of a strong base and an isopropyl halide, these conditions can sometimes lead to side reactions. Modern catalytic approaches offer milder and more efficient alternatives.

Transition-metal catalysts, including those based on iridium and ruthenium, have been developed for the N-alkylation of amines and heterocycles with alcohols. This "borrowing hydrogen" or "hydrogen auto-transfer" methodology allows for the use of isopropanol as the alkylating agent, which is an environmentally benign and readily available reagent. The reaction proceeds through the temporary oxidation of the alcohol to a ketone, which then undergoes a condensation reaction with the indole, followed by reduction of the resulting iminium intermediate.

Organocatalysis also presents an advanced strategy for the N-alkylation of indoles. Chiral phosphoric acids have been shown to catalyze the enantioselective N-alkylation of indole derivatives, although for the synthesis of an achiral compound like this compound, simpler achiral catalysts can be employed.

A summary of representative catalytic systems for key transformations in the synthesis of this compound is presented in the table below.

TransformationCatalyst SystemSubstratesKey Features
4-Chloroindole SynthesisPalladium/Phosphine Ligand2,3-Dichloroaniline derivative and terminal alkyneHigh regioselectivity for the 4-chloro isomer.
N-IsopropylationIridium or Ruthenium Complex4-Chloroindole and IsopropanolGreen and efficient, uses alcohol as the alkylating agent.

Purification and Isolation Methodologies for this compound Synthesis

The successful synthesis of this compound is critically dependent on the effective purification and isolation of the final product from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts. The choice of purification method is dictated by the physical and chemical properties of the target compound and the impurities present.

Chromatographic Techniques:

Flash column chromatography is the most common and versatile method for the purification of indole derivatives. A stationary phase, typically silica (B1680970) gel, is used to separate the components of the mixture based on their differential adsorption. The choice of eluent (mobile phase) is crucial for achieving good separation. A solvent system of petroleum ether and ethyl acetate is often effective for compounds of this polarity. The progress of the purification can be monitored by thin-layer chromatography (TLC).

High-performance liquid chromatography (HPLC) can be employed for the purification of smaller quantities of the compound or for analytical purposes to assess the purity of the final product.

Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then the solution is cooled slowly to allow for the formation of crystals of the pure compound, leaving impurities dissolved in the mother liquor. The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.

Extraction and Washing:

Following the reaction, a work-up procedure involving liquid-liquid extraction is typically performed to remove inorganic salts and other water-soluble impurities. The organic layer containing the product is then washed with brine and dried over an anhydrous salt like sodium sulfate before concentration.

A summary of common purification techniques for the synthesis of this compound is provided in the table below.

Purification MethodPrincipleApplication
Flash Column ChromatographyDifferential adsorption on a stationary phase.Primary method for purifying the crude product from starting materials and byproducts.
RecrystallizationDifference in solubility at different temperatures.Purification of the solid final product to obtain high purity.
Liquid-Liquid ExtractionPartitioning between two immiscible liquid phases.Initial work-up to remove inorganic salts and water-soluble impurities.

Advanced Spectroscopic Characterization Techniques for 4 Chloro 1 Isopropyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Chloro-1-isopropyl-1H-indole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the indole (B1671886) core and the aliphatic protons of the N-isopropyl group.

In a study detailing its synthesis, partial ¹H NMR data in deuterated chloroform (B151607) (CDCl₃) was reported. acs.org The aromatic region, specifically the protons on the benzene (B151609) portion of the indole ring, appears as a multiplet between δ 7.34 and 7.28 ppm. acs.org Based on the analysis of the parent compound, 4-chloro-1H-indole, the signals for the indole ring protons can be predicted. rsc.org The H5 and H7 protons are expected to be doublets, while the H6 proton would appear as a triplet (or doublet of doublets) due to coupling with its neighbors. The C2 and C3 protons on the pyrrole (B145914) ring typically appear as doublets. The N-isopropyl group introduces a septet for the methine (CH) proton and a characteristic doublet for the six equivalent methyl (CH₃) protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H7~7.3d~8.01H
H5~7.3d~8.01H
H2~7.1d~3.11H
H6~7.0t~8.01H
H3~6.6d~3.11H
N-CH (isopropyl)~4.7sept~6.71H
N-CH(CH ₃)₂ (isopropyl)~1.5d~6.76H

Note: Data is predicted based on values for analogous structures and general principles of NMR spectroscopy.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum for this compound will display eleven distinct signals corresponding to each unique carbon atom. The chemical shifts are influenced by the electronegativity of attached atoms (Cl, N) and the aromatic system. The carbon atom directly bonded to the chlorine (C4) will be significantly affected, as will the carbons of the N-isopropyl group. Data from 4-chloro-1H-indole can be used to estimate the shifts for the indole core. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C7a~137
C3a~128
C2~125
C4~124
C6~122
C5~120
C7~110
C3~101
N-C H (isopropyl)~48
N-CH(C H₃)₂ (isopropyl)~22

Note: Data is predicted based on values for analogous structures and general principles of NMR spectroscopy.

While 1D NMR provides foundational data, 2D NMR experiments are crucial for definitive structural assignment by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, key COSY correlations would be observed between the adjacent aromatic protons (H5-H6, H6-H7) and between the pyrrole protons (H2-H3). A strong correlation would also be seen between the isopropyl methine (CH) proton and the methyl (CH₃) protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon atom to which it is attached. It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its known proton signal from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly powerful for connecting different parts of the molecule. For instance, HMBC would show a correlation from the isopropyl methine proton (N-CH) to the C2 and C7a carbons of the indole ring, confirming the attachment point of the alkyl group. It would also help confirm the positions of the non-protonated carbons, such as the correlation from the H5 proton to the C4 carbon, confirming the location of the chloro-substituent.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is used to identify the functional groups present in a compound. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Indole Ring3150-3000
C-H Stretch (Aliphatic)Isopropyl Group2975-2850
C=C Stretch (Aromatic)Indole Ring1610-1580, 1470-1440
C-N StretchIndole Ring, Isopropyl1360-1250
C-Cl StretchChloro-substituent800-600

Note: Data is predicted based on characteristic IR frequencies for known functional groups.

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural identification.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), leading to ionization and extensive fragmentation. The molecular formula for this compound is C₁₁H₁₂ClN, with a nominal molecular weight of 193.68 g/mol .

The mass spectrum would show a molecular ion peak (M⁺˙) with a characteristic isotopic pattern for the presence of one chlorine atom: a peak at m/z 193 (for ³⁵Cl) and a peak at m/z 195 (for ³⁷Cl) in an approximate 3:1 intensity ratio.

Key fragmentation pathways would include:

Loss of a methyl radical ([M-15]⁺): Cleavage of a methyl group from the isopropyl substituent to form a stable secondary carbocation, resulting in ions at m/z 178/180.

Loss of an isopropyl radical ([M-43]⁺): Cleavage of the entire isopropyl group, leading to the ion of 4-chloro-1H-indole at m/z 150/152. This is based on the known mass spectrum of 4-chloro-1H-indole, which shows a strong molecular ion at m/z 151. rsc.org

Table 4: Predicted Key Ions in the EI-Mass Spectrum of this compound

IonFormulaPredicted m/z (³⁵Cl/³⁷Cl)Description
[M]⁺˙[C₁₁H₁₂ClN]⁺˙193/195Molecular Ion
[M-CH₃]⁺[C₁₀H₉ClN]⁺178/180Loss of a methyl radical
[M-C₃H₇]⁺[C₈H₅ClN]⁺150/152Loss of an isopropyl radical

Note: Data is predicted based on molecular structure and established fragmentation principles.

Compound Index

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for the analysis of thermally labile or high molecular weight compounds. For this compound, ESI-MS is primarily used to determine its molecular weight and to study its fragmentation patterns. In positive ion mode, the molecule readily protonates to form a pseudomolecular ion [M+H]⁺.

In a study focused on indole-3-glyoxylamide (B122210) based tubulin polymerization inhibitors, this compound was synthesized as an intermediate. acs.org Its identity was confirmed using ESI-MS, which detected the protonated molecule at a mass-to-charge ratio (m/z) of 202. acs.org This corresponds to the addition of a proton (H⁺) to the molecular mass of the compound (193.67 g/mol ). This technique is often coupled with liquid chromatography (LC-MS) for simultaneous separation and detection. acs.orgnih.gov

Table 1: ESI-MS Data for this compound

Compound NameIonization ModeObserved m/zIon SpeciesReference
This compoundESI Positive202[M+H]⁺ acs.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. This is critical for distinguishing between compounds with the same nominal mass but different chemical formulas. HRMS is an indispensable tool for confirming the identity of newly synthesized compounds like this compound. scispace.com

For instance, in the synthesis of indole-3-glyoxylamide derivatives, HRMS was used to confirm the elemental composition of a related intermediate, 1-(Oxetan-2-ylmethyl)-1H-indole, with a found mass of 188.1084 for the [M+H]⁺ ion, closely matching the calculated mass of 188.1075 for C₁₂H₁₄NO. acs.org While the specific HRMS data for this compound is not detailed in the provided search results, the expected accurate mass for its protonated form [C₁₁H₁₃ClN]⁺ can be calculated. Such analysis is standard procedure for structural confirmation in synthetic chemistry. rsc.org

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and crystal packing information.

While a specific XRD study for this compound was not found in the search results, related studies on similar indole structures highlight the power of this technique. For example, a study on (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, which shares the 1-isopropyl-1H-indole core, detailed its crystal structure. scirp.org The analysis revealed an orthorhombic crystal system with a Pna21 space group and provided precise measurements of bond angles and dihedral angles, confirming the sp² hybridization of the indole nitrogen. scirp.org Another study on 4-Chloro-1H-indole-2,3-dione (4-chloroisatin) also utilized XRD to determine its molecular structure and packing in the crystal lattice, revealing that the molecules are linked by N—H⋯O hydrogen bonds. researchgate.net These examples underscore the capability of XRD to provide unambiguous structural elucidation, a method that would be directly applicable to obtaining the solid-state structure of this compound. researchgate.netnih.gov

Chromatographic Purity Assessment (TLC, HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for assessing the purity of a chemical compound by separating it from any starting materials, byproducts, or other impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. evitachem.comyoutube.com In the synthesis of this compound, TLC would be used to determine when the starting material, 4-chloroindole (B13527), has been fully consumed. acs.org The separation is based on the differential partitioning of compounds between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent mixture). mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique used to determine the purity of a compound with high accuracy. The compound is passed through a column under high pressure, and its retention time is measured. A study of an indole-3-glyoxylamide derivative reported an HPLC purity of 99.8%. acs.org For this compound, a reverse-phase HPLC method would typically be employed, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, possibly with an acid modifier like formic acid for better peak shape. sielc.comcaltech.edu

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govresearchgate.net As the separated components elute from the LC column, they are directly introduced into the mass spectrometer. This allows for the confirmation of the molecular weight of the main peak, corresponding to this compound, as well as the identification of any impurities. In a study involving the compound, LC-MS/MS was used to analyze samples by monitoring ion transitions for both parent and daughter ions. acs.org

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses smaller particle sizes in the column packing, resulting in higher resolution, faster analysis times, and greater sensitivity. bldpharm.comrsc.org UPLC systems are increasingly used for purity assessment and metabolic studies of indole derivatives, offering significant advantages over traditional HPLC. mdpi.comnih.gov A UPLC method for a related indole derivative utilized an ACQUITY UPLC BEH C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid. rsc.org

Table 2: Chromatographic Methods for Indole Derivatives

TechniqueTypical Stationary PhaseTypical Mobile PhasePurposeReference
TLCSilica GelHexane/Ethyl AcetateReaction Monitoring, Purity Check acs.orgmdpi.com
HPLCC18Acetonitrile/Water (+ acid)Purity Quantification acs.orgsielc.com
LC-MSC18Acetonitrile/Water (+ formic acid)Purity & Impurity ID acs.orgnih.gov
UPLCBEH C18 (sub-2µm)Acetonitrile/Water (+ formic acid)High-Resolution Purity bldpharm.comrsc.org

Theoretical and Computational Studies of 4 Chloro 1 Isopropyl 1h Indole

Density Functional Theory (DFT) Applications in Molecular Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. researchgate.net For a molecule like 4-Chloro-1-isopropyl-1H-indole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide fundamental insights into its behavior. researchgate.net

Electronic Structure Analysis (HOMO-LUMO Orbital Energies, Electron Density Distributions)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netwuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov

A larger energy gap generally implies higher stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more reactive and prone to electronic transitions. nih.gov In studies of similar indole-based compounds, the HOMO is often found distributed across the electron-rich indole (B1671886) ring system, while the LUMO may be localized on other parts of the molecule, influencing its interaction with other chemical species. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties (Hypothetical for this compound)

Parameter Description Hypothetical Value
EHOMO Energy of the Highest Occupied Molecular Orbital -6.2 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -0.8 eV

Note: The values in this table are hypothetical and serve as an illustration of typical data obtained from DFT calculations for similar molecules. Specific experimental or computational studies on this compound are required for actual values.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, providing a guide to its reactive sites. researchgate.netfrontiersin.org The map is color-coded to show different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. nih.gov

For this compound, an MEP map would likely indicate negative potential around the chlorine atom and the π-system of the indole ring, suggesting these are sites for electrophilic interaction. Positive potential might be found near the hydrogen atoms of the isopropyl group and the indole nitrogen. researchgate.net

Molecular Modeling and Simulation Methodologies

Beyond static electronic properties, computational methods can explore the dynamic nature and potential interactions of molecules.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of a molecule. nih.gov For this compound, this would involve studying the rotation around the single bond connecting the isopropyl group to the indole nitrogen. By calculating the energy at each rotational angle, a potential energy surface (PES) can be mapped to find the lowest-energy (most stable) conformation. researchgate.net This information is crucial as the molecule's shape dictates how it can interact with other molecules, such as biological receptors. nih.gov

Ligand-Protein Interaction Studies through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). jbcpm.comajchem-a.com If this compound were being investigated as a precursor to a drug, docking studies would be used to predict how its derivatives might bind to a specific protein target. The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. jbcpm.com Lower binding energy scores typically indicate a more stable and favorable interaction. These studies can identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex. ajchem-a.com

Table 2: List of Compounds Mentioned

Compound Name
This compound
4-chloroindole (B13527)

This article serves as a descriptive framework based on established computational methodologies. Specific data and detailed findings would require dedicated computational research on this compound.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity. spu.edu.sy This approach is instrumental in medicinal chemistry for predicting the activity of novel molecules and guiding the synthesis of compounds with enhanced potency. spu.edu.sy For indole derivatives, 2D and 3D-QSAR models have been extensively developed to understand the structural requirements for various biological activities.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed insight by analyzing the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules in three-dimensional space. nih.gov These models help in identifying key physicochemical features that govern the interaction between the indole-based ligand and its biological target.

For instance, 3D-QSAR studies on a series of indole derivatives as phosphodiesterase IV (PDE IV) inhibitors revealed that specific steric and electrostatic fields are crucial for their inhibitory activity. nih.gov The CoMFA model for these derivatives yielded a high conventional correlation coefficient (r²) of 0.986, although the cross-validated coefficient (q²) was lower at 0.494, the model showed good predictive power with a predictive correlation coefficient (r²_pred) of 0.56 for a test set of compounds. nih.gov The CoMSIA model, which incorporated steric, electrostatic, and hydrophobic fields, showed a q² of 0.541 and an r²_pred of 0.59, also indicating good predictive ability. nih.gov

Similarly, in a study of Knoevenagel-type indole derivatives with cytotoxic properties, a 2D-QSAR model showed high predictive ability with a q² of 0.722. cdnsciencepub.com The 3D-QSAR models (kNN-MFA and CoMSIA) for the same series suggested that the presence of a bulky group at the R position and cyano or ester/keto/sulphonyl groups at other specific positions were favorable for cytotoxicity. cdnsciencepub.com In another example, an atom-based 3D-QSAR model for indole and isatin (B1672199) derivatives as inhibitors of beta-amyloid (Aβ) aggregation, relevant to Alzheimer's disease, showed acceptable predictive statistics with a q² of 0.596 and an external validation r² of 0.695. nih.govmdpi.com

These studies collectively demonstrate that QSAR and 3D-QSAR are powerful tools for elucidating the structure-activity relationships of complex indole derivatives. The insights gained from the contour maps generated by CoMFA and CoMSIA guide medicinal chemists in designing new derivatives, such as analogs of this compound, with potentially improved therapeutic profiles by optimizing the electronic and steric properties of substituents on the indole scaffold. nih.govpharmacophorejournal.com

QSAR/3D-QSAR ModelTarget/ActivityStatistical Parameter (q²)Statistical Parameter (r²)Predictive r² (Test Set)Reference
CoMFAPDE IV Inhibition0.4940.9860.560 nih.gov
CoMSIAPDE IV Inhibition0.5410.9670.590 nih.gov
2D-QSARCytotoxicity (Anticancer)0.7220.8010.799 cdnsciencepub.com
3D-QSAR (Atom-based)Aβ Aggregation Inhibition0.596-0.695 nih.govmdpi.com
3D-QSARDopamine D2 Antagonism-0.967High pharmacophorejournal.com

In Silico Screening and Virtual Library Design for Indole-Based Compounds

In silico screening and the design of virtual libraries are modern, computer-based methods used to identify promising drug candidates from large databases of chemical compounds. tandfonline.comacs.org These approaches are significantly more time and cost-effective than traditional high-throughput screening. acs.org For indole-based compounds, these techniques have been pivotal in discovering novel molecules with potential therapeutic applications, including anticancer and antibacterial activities. tandfonline.comnih.govnih.gov

The process often begins with a known active compound or a target protein structure. In ligand-based virtual screening, a known active molecule, such as an indole derivative, is used as a template to search databases for compounds with similar structural or chemical features. acs.org For example, an indole derivative known as G24 was used as a template for a structural similarity search to identify new inhibitors of M. tuberculosis DNA gyrase ATPase from the Specs compound library. acs.org This approach successfully identified several new potent inhibitors. acs.org

Structure-based virtual screening, on the other hand, utilizes the 3D structure of a biological target, such as an enzyme or receptor. nih.gov Molecular docking simulations are performed to predict how well compounds from a virtual library bind to the target's active site. nih.govresearchgate.net The binding affinity, often expressed as a docking score, helps to prioritize compounds for synthesis and biological testing. chemmethod.com

A study focused on designing anticancer agents targeting dihydrofolate reductase (DHFR) used a virtual library of indole derivatives. tandfonline.comnih.gov The screening involved analyzing docking energy, structure-activity relationships (SAR), and ADMET (absorption, distribution, metabolism, excretion, and toxicity) parameters. tandfonline.comnih.gov The results indicated that a higher number of indole moieties strengthened the attachment to the DHFR binding pocket, and the presence of a dichlorobenzene group improved inhibitory activity. tandfonline.comnih.gov In another study, newly synthesized indole derivatives were screened in silico against the spike glycoprotein (B1211001) of SARS-CoV-2, where compound 1c showed the highest docking score. frontiersin.org

The creation of virtual libraries allows for the exploration of vast chemical space. By starting with a core scaffold like indole, researchers can computationally generate thousands of derivatives by adding various functional groups at different positions. These virtual libraries can then be filtered based on drug-likeness rules and subjected to docking studies to identify the most promising candidates for future synthesis and in vitro or in vivo testing. nih.govuobaghdad.edu.iq

Compound/Derivative TypeTarget ProteinScreening MethodKey Finding/ResultReference
Indole derivativesDihydrofolate Reductase (DHFR)Virtual Library Screening, DockingIndole scaffold with dichlorobenzene improves inhibition. tandfonline.comnih.gov
Compound 1c (Indole derivative)SARS-CoV-2 Spike GlycoproteinMolecular DockingHighest docking score of -2.808 kcal/mol among tested compounds. frontiersin.org
Indole derivative G24 (template)M. tuberculosis DNA Gyrase ATPaseLigand-Based Virtual ScreeningIdentified new carbazole (B46965) and benzoindole inhibitors. acs.org
Ergocornine (Indole alkaloid)Plasmepsin IIMolecular DockingBinding affinity of -9.5 kcal/mol, stronger than the native ligand. chemmethod.com
Indole derivativesPenicillin-Binding ProteinsMolecular DockingIdentified compounds with better binding scores than some conventional antibiotics. nih.govresearchgate.net

Chemical Reactivity and Derivatization Strategies of 4 Chloro 1 Isopropyl 1h Indole

Electrophilic Substitution Reactions on the Indole (B1671886) Nucleuspressbooks.pub

The indole nucleus is an electron-rich heterocyclic system that readily undergoes electrophilic aromatic substitution (SEAr). researchgate.net The reactivity is highest at the C3 position of the pyrrole (B145914) ring, followed by the C2 position. However, substitution patterns on the indole ring can significantly influence the regioselectivity of these reactions. In the case of 4-Chloro-1-isopropyl-1H-indole, the presence of the chloro group at the C4 position and the isopropyl group at the N1 position modulates this inherent reactivity.

The chlorine atom is an electron-withdrawing group via induction but an ortho-, para-director due to its lone pairs participating in resonance. The N-isopropyl group is a sterically bulky, electron-donating group. Generally, electrophilic attack on N-alkylindoles occurs preferentially at the C3-position. For instance, various N-protected indole-3-formaldehydes can be chlorinated at the 4-position using N-chlorosuccinimide (NCS). google.com While this is an example of C4-chlorination on a C3-functionalized indole, it highlights that the benzene (B151609) portion of the indole ring can be susceptible to electrophilic attack.

Research on the electrophilic substitution of 4-chloroindoles specifically shows that functionalization often still occurs at the electron-rich pyrrole ring. The C3 position remains the most nucleophilic site. For example, Friedel-Crafts acylation of 5-cyanoindole (B20398) with 4-chlorobutyryl chloride occurs at the C3 position. researchgate.net While the substrate is different, the principle of C3 reactivity in the presence of a halo-substituent on the benzene ring holds. The development of methods for the functionalization of indoles at various positions, including C2, C3, and C4 to C7, is a significant area of research, often utilizing directing groups to achieve selectivity. acs.org

Nucleophilic Substitution Reactions at the 4-Position of the Indole Ring

Substitution of the Chlorine Atom with Various Nucleophilesnih.gov

The chlorine atom at the C4 position of the indole ring is generally unreactive toward nucleophilic aromatic substitution (SNAr) under standard conditions. libretexts.org However, this reactivity can be enhanced. One method involves the complexation of the indole ring to a metal, such as in η⁶-(4-chloroindole)ruthenium(II) hexafluorophosphate (B91526) complexes. These complexes undergo smooth nucleophilic aromatic substitution with various nucleophiles, where the metal complex activates the ring towards attack. rsc.org

Another strategy to facilitate SNAr reactions on otherwise unreactive aryl halides is the use of strong bases or highly reactive nucleophiles. pressbooks.pubnih.gov While aryl halides without activating electron-withdrawing groups are typically resistant, conditions such as high temperatures and strong nucleophiles can force a substitution. pressbooks.pub For example, chlorobenzene (B131634) can be substituted by a hydroxyl group at 350 °C with NaOH. pressbooks.pub

Recent advancements have shown that organic superbases can catalyze concerted SNAr reactions of aryl fluorides, including electron-rich substrates, avoiding the need for harsh conditions or stoichiometric strong bases. nih.gov Although this has been demonstrated primarily with fluoroarenes, the principle of activating the substrate and nucleophile could potentially be applied to chloroarenes like this compound.

Table 1: Examples of Nucleophilic Aromatic Substitution on Chloroarenes

Aryl Halide Nucleophile Conditions Product Reference
2,4-Dinitrochlorobenzene Hydroxide (B78521) Aqueous base 2,4-Dinitrophenol wikipedia.org
Chlorobenzene NaOH 350 °C Phenol pressbooks.pub

Mechanistic Insights into Nucleophilic Aromatic Substitution (SNAr)google.com

The classical SNAr mechanism is a two-step addition-elimination process. pressbooks.pubwikipedia.org This pathway is distinct from SN1 and SN2 reactions and does not typically occur on simple aryl halides due to the high energy of the intermediates. libretexts.org

Addition of the Nucleophile : The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon). This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.orgmasterorganicchemistry.com

Stabilization of the Intermediate : The stability of the Meisenheimer complex is crucial for the reaction to proceed. masterorganicchemistry.com Its negative charge is stabilized by resonance, and this stabilization is significantly enhanced by the presence of strong electron-withdrawing groups (like -NO₂) at the ortho and/or para positions relative to the leaving group. pressbooks.pubwikipedia.org These groups delocalize the negative charge, lowering the activation energy of the first step. masterorganicchemistry.com In this compound, the indole nucleus itself does not provide sufficient activation for this mechanism to occur readily without external activation methods.

Elimination of the Leaving Group : The aromaticity of the ring is restored in the second, fast step, which involves the expulsion of the leaving group (in this case, the chloride ion). wikipedia.orgmasterorganicchemistry.com

Oxidation and Reduction Pathways of the Indole Ring Systemnih.gov

The indole ring system can undergo both oxidation and reduction, although specific studies on this compound are not widespread. General principles of indole chemistry can be applied.

Oxidation : Oxidation of indoles can lead to a variety of products depending on the reagents and conditions. Strong oxidation can lead to the cleavage of the pyrrole ring. For example, oxidation can convert indoles into 2,3-dioxygenated products or lead to the formation of isatin (B1672199) derivatives. A concise process inspired by melanin (B1238610) biosynthesis converts phenethyl-amino-phenols into 5,6-di-functionalized indoles through the direct oxidation of C-H, N-H, and O-H bonds. researchgate.net

Reduction : The indole nucleus can be reduced to an indoline (B122111) (2,3-dihydroindole). This is often achieved through catalytic hydrogenation or with reducing agents like sodium borohydride (B1222165) in the presence of an acid (e.g., trifluoroacetic acid) or Red-Al. researchgate.net For instance, the reduction of a 3-acyl-5-cyanoindole to the corresponding 3-alkyl derivative can be accomplished using sodium borohydride/trifluoroacetic acid or with InBr₃ and 1,1,3,3-tetramethyldisiloxane. researchgate.netgoogle.com N-alkylation of indoles followed by reduction of the indole ring to the indoline is a known synthetic sequence. researchgate.net

Functionalization at Other Positions of the Indole Corewikipedia.orgmasterorganicchemistry.com

Beyond substitution at the C4 position, this compound can be functionalized at other sites on the heterocyclic core. Transition metal-catalyzed C-H functionalization has become a powerful strategy for modifying indoles at specific positions like C2, C3, and C5-C7, often guided by directing groups. acs.org

C2 and C3 Positions : The C3 position is the most nucleophilic and is the primary site for electrophilic attack. If the C3 position is blocked, electrophilic substitution can occur at C2. C-H functionalization at the C2 position of N-substituted indoles is well-documented using various transition metal catalysts. acs.org For example, cobalt-catalyzed cascade reactions can achieve C2-amidation and C3-chlorination of indoles. acs.org

C5, C6, and C7 Positions : Functionalization of the benzene portion of the indole ring is more challenging due to its lower reactivity compared to the pyrrole ring. nih.gov However, directed metalation or specific catalytic systems can achieve this. For instance, incorporating a directing group at the C4 position can steer electrophilic alkylation to the C7 position. nih.gov

N-Isopropyl Group : While functionalization of the N-alkyl group is less common, it is conceivable under radical conditions or via specific enzymatic or biomimetic pathways.

Table 2: Selected Functionalization Reactions of the Indole Scaffold

Position Reaction Type Reagents/Catalyst Product Type Reference
C2 C-H Amidation Cp*Co(III) 2-Amido-3-chloroindole acs.org
C3 Friedel-Crafts Acylation Acyl chloride, Lewis acid 3-Acylindole researchgate.net

Aza-Michael Addition Reactions and Related Transformationswikipedia.orgbohrium.com

The nitrogen atom of the indole ring is nucleophilic and can participate in Michael-type additions, specifically aza-Michael additions. wikipedia.orgcommonorganicchemistry.com In this reaction, the indole nitrogen acts as a nucleophile, adding to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com

The reaction is typically promoted by a base, which can deprotonate the N-H of the indole. masterorganicchemistry.com However, for N-substituted indoles like this compound, the nitrogen atom already bears an alkyl group and cannot be deprotonated. Therefore, direct aza-Michael addition involving the N1 nitrogen is not possible.

However, the term "aza-Michael addition" is sometimes used more broadly. Domino reactions involving an initial aza-Michael addition of a primary amine to a Michael acceptor, followed by an intramolecular SNAr reaction, have been used to synthesize C5-substituted 1-alkyl-1H-indole-3-carboxylic esters. nih.gov In such a sequence, an external amine acts as the Michael donor.

Furthermore, the indole ring itself, particularly the C3 position, can act as a carbon nucleophile in Michael additions to activated alkenes like nitroolefins. researchgate.net This reaction provides 3-substituted indoles and is a common transformation for the indole scaffold. researchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
N-chlorosuccinimide (NCS)
η⁶-(4-chloroindole)ruthenium(II) hexafluorophosphate
Sodium hydroxide (NaOH)
2,4-Dinitrochlorobenzene
2,4-Dinitrophenol
Chlorobenzene
Phenol
5-Cyanoindole
4-Chlorobutyryl chloride
Trifluoroacetic acid
Sodium borohydride
Indoline
Red-Al
InBr₃
1,1,3,3-tetramethyldisiloxane
Cp*Co(III)
Chiral Phosphoric Acid (CPA)

Strategies for Indole N-Substitution and Functional Group Interconversion

The strategic derivatization of the this compound scaffold is pivotal for the exploration of its chemical space and the development of new molecular entities. This section focuses on the methodologies for the introduction of the N-isopropyl group onto the 4-chloroindole (B13527) core and subsequent functional group interconversions of the chloro substituent and the N-alkyl group.

Indole N-Substitution: Introducing the Isopropyl Group

The primary and most direct method for the synthesis of this compound involves the N-alkylation of 4-chloroindole. This transformation is typically achieved by reacting 4-chloroindole with an isopropylating agent in the presence of a base.

A common procedure involves the use of 2-iodopropane (B156323) as the alkylating agent. In a typical reaction, 4-chloroindole is treated with 2-iodopropane at room temperature. researchgate.net The reaction's progress can be monitored, and upon completion, the desired product, this compound, is isolated and purified, often through column chromatography. researchgate.net The yield for this specific reaction has been reported to be 53%. researchgate.net

Alternative strategies for N-alkylation of indoles that are applicable to the synthesis of this compound include the use of other isopropyl halides (like 2-bromopropane) or the utilization of alcohols as alkylating agents, which is considered a greener approach. organic-chemistry.org The choice of base and solvent is critical for the efficiency of the N-alkylation. Common bases include sodium hydride (NaH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃), while solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are frequently employed. researchgate.net

For instance, a general method for N-alkylation involves the use of potassium hydroxide in a polar solvent like ethanol (B145695) or acetone, followed by the addition of the alkyl halide. researchgate.net Phase transfer catalysis has also been employed for N-alkylation, offering an efficient method for this transformation. researchgate.net

Table 1: Representative Conditions for N-Alkylation of Indoles

Alkylating AgentBaseSolventTemperatureYield (%)Reference
2-Iodopropane--Room Temp.53 researchgate.net
Isopropyl bromideK₂CO₃DMF/DMSO60-80°C-
Alkyl halidesKOHEthanol/Acetone/DMFRoom Temp.58-96 researchgate.net
AlcoholsTsCl--High organic-chemistry.org

Note: The yields in this table are for general indole N-alkylation reactions and may vary for the specific synthesis of this compound.

Functional Group Interconversion Strategies

Once this compound is synthesized, both the chloro and the N-isopropyl groups are amenable to a variety of functional group interconversions, allowing for further diversification of the molecular structure.

The chlorine atom at the C4-position of the indole ring can be replaced through nucleophilic aromatic substitution (SNAr) or participate in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The electron-rich nature of the indole ring generally makes it less susceptible to SNAr. However, the presence of activating groups or the use of strong nucleophiles under specific conditions can facilitate this transformation. For chloro-substituted aromatic compounds, reactions with nucleophiles like amines, alkoxides, or thiols can lead to the corresponding substituted products. masterorganicchemistry.com The reactivity in SNAr reactions is often enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the chloro group. researchgate.net Reactions such as the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) couplings are all potential avenues for the derivatization of this compound. These reactions typically require a palladium catalyst, a ligand, and a base. researchgate.netrsc.org The choice of these components is crucial for the success and efficiency of the coupling reaction.

Table 2: Potential Cross-Coupling Reactions for the Chloro Group

Reaction NameCoupling PartnerCatalyst/Ligand System (General)Product Type
Suzuki-MiyauraAryl/alkyl boronic acidPd(OAc)₂ / PPh₃4-Aryl/alkyl substituted indole
HeckAlkenePd(OAc)₂ / P(o-tolyl)₃4-Alkenyl substituted indole
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuI4-Alkynyl substituted indole
Buchwald-HartwigAminePd₂(dba)₃ / BINAP4-Amino substituted indole

Note: This table presents generalized conditions and the specific application to this compound may require optimization.

The N-isopropyl group can also be the site of functional group interconversion, primarily through N-dealkylation.

N-Dealkylation: The removal of an N-alkyl group from a tertiary amine, such as the N-isopropyl group in this compound, is a significant transformation that can yield the corresponding secondary amine (4-chloroindole). mdpi.com This process allows for the subsequent introduction of different N-substituents. Various methods have been developed for N-dealkylation, including chemical, catalytic, and photochemical approaches. mdpi.comnih.gov

A classical method for N-dealkylation is the von Braun reaction, which uses cyanogen (B1215507) bromide. However, milder and more selective methods have been developed. For instance, the use of chloroformates, such as vinyl chloroformate, followed by acidic cleavage can effectively remove the alkyl group. google.com Catalytic methods, employing transition metals like palladium or rhodium, offer another route for N-dealkylation. mdpi.com Photoredox catalysis has also emerged as a mild and functional group-tolerant method for the N-dealkylation of tertiary amines. nih.gov

It is important to note that increasing steric hindrance at the C3 position of an indole can sometimes lead to N-alkylation as a competing or even major reaction pathway over C2-alkylation, a principle that can be exploited in derivatization strategies. dicp.ac.cn

Structure Activity Relationship Sar Methodologies for 4 Chloro 1 Isopropyl 1h Indole Analogues

Design Principles for Comprehensive Structure-Activity Relationship Studies

Comprehensive SAR studies are guided by several key principles to ensure systematic and informative exploration of the chemical space around a lead compound like 4-chloro-1-isopropyl-1H-indole. The initial step involves identifying a validated "hit" or "lead" compound from screening campaigns, which serves as the foundation for analogue synthesis. The core scaffold of this lead is then subjected to systematic modifications.

A primary strategy is the bioisosteric replacement of functional groups. This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of enhancing the desired biological activity or reducing toxicity. For instance, in designing anti-inflammatory agents based on a 4-indole-2-arylaminopyrimidine nucleus, classical drug design principles such as the minimum change principle and bioisosterism were employed. nih.gov This could involve replacing a fluorine atom with various amino substituents to improve hydrophilicity and potentially enhance biological activity. nih.gov

Another critical principle is the systematic exploration of substitutions at various positions of the molecular scaffold. nih.gov For indole (B1671886) derivatives, this includes modifications on the benzene (B151609) ring (positions 4-7), the pyrrole (B145914) ring (positions 2 and 3), and the N1-substituent. nih.govnih.gov The goal is to probe the steric, electronic, and hydrophobic requirements of the target binding site. This systematic approach allows for the construction of a detailed SAR landscape.

Late-stage functionalization (LSF) has emerged as a powerful strategy, enabling modifications on complex molecules like indolic natural products and drugs at a late stage of the synthesis. acs.orgacs.org This is particularly useful for creating diverse analogues without having to re-synthesize the entire molecule from scratch. acs.org For example, phosphine-mediated N-alkenylation can be used for late-stage modifications of the N-H group on indolic scaffolds. acs.orgacs.org

Finally, the design of SAR studies often incorporates computational modeling from the outset. Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can predict the activity of unsynthesized compounds and help prioritize synthetic efforts towards molecules with the highest probability of success. jocpr.comtandfonline.com

Systematics of Structural Modifications on the this compound Scaffold

The this compound scaffold offers multiple sites for structural modification to probe the SAR and optimize biological activity. These modifications are typically categorized based on the region of the molecule being altered.

The indole ring, being the core of the molecule, is a primary target for modifications. Substitutions on the benzene portion of the indole ring (positions 4, 5, 6, and 7) can significantly impact biological activity by altering electronic properties, lipophilicity, and steric interactions with the target protein.

Research on various indole derivatives has demonstrated the importance of substitutions on this ring. For instance, in a series of indole-based HIV-1 fusion inhibitors, moving a benzoic acid substituent to different positions on an attached ring system led to variations in activity. acs.org Similarly, studies on indole-based anti-inflammatory agents showed that introducing different amino substituents at the 4-position of an attached phenyl ring could enhance biological activity. nih.gov

In the context of indole derivatives as potential anti-cancer agents, substitutions on the indole ring have been shown to be crucial. For example, in a series of indole-2-carboxamides, the presence of a chloroindole moiety was found to be important for inhibitory activity. nih.gov Furthermore, the introduction of fluorine atoms into the fused ring of indole derivatives strengthened their inhibitory activity against certain enzymes. nih.gov

The following table summarizes the impact of various substitutions on the indole ring based on findings from different studies on indole derivatives.

Position of ModificationType of SubstituentObserved Effect on Biological ActivityReference
Indole Ring (General)Halogen (e.g., Chloro, Fluoro)Can enhance inhibitory activity. nih.gov
Indole Ring (General)Electron-withdrawing groupsOften favorable for certain activities. sci-hub.se
Indole Ring (General)Electron-donating groupsCan also be favorable depending on the target. sci-hub.se
Position 5Methoxy groupFavorable for anticancer activity in some series. sci-hub.se

This table is illustrative and based on general findings for indole derivatives, as specific data for this compound was not available.

The N1-substituent of the indole ring is another key position for modification. The isopropyl group in this compound contributes to the lipophilicity and steric profile of the molecule. Altering this group can have a profound effect on target engagement and pharmacokinetic properties.

Studies on various N-substituted indole derivatives have highlighted the importance of this position. For example, in a series of anticonvulsant indole derivatives, alkyl substitution at the nitrogen atom was found to be favorable for activity. sci-hub.se In another study on aurone-indole derivatives with anti-viral activity, the introduction of benzyl (B1604629) and alkyl groups at the N1 position of the indole was shown to enhance activity. nih.gov

The size and nature of the N-alkyl group can be systematically varied to explore the hydrophobic pocket of the target binding site. Modifications could include:

Varying alkyl chain length and branching: Replacing the isopropyl group with smaller (e.g., ethyl) or larger (e.g., isobutyl, cyclohexyl) alkyl groups.

Introducing aromatic rings: Replacing the isopropyl group with a benzyl or other arylalkyl groups.

Incorporating polar functional groups: Introducing groups like ethers or amides to modulate solubility and create new hydrogen bonding opportunities.

Research on indole-based HIV-1 fusion inhibitors demonstrated that even the linkage position of substituents on the indole nitrogen could dramatically affect activity, underscoring the sensitivity of SAR to modifications at this site. acs.org

Pharmacophore Identification and Mapping for Indole Derivatives

Pharmacophore modeling is a crucial computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. mdpi.comproceedings.science For indole derivatives, this approach helps in understanding the key interactions with their biological targets and in designing new, more potent compounds. mdpi.comproceedings.science

A pharmacophore model is typically generated from a set of active molecules and consists of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. banglajol.info For instance, a pharmacophore model for indole-based HCV NS5B polymerase inhibitors identified two hydrophobic regions and four aromatic rings as key features. banglajol.info In another study on indole glyoxamide derivatives as HIV-1 attachment inhibitors, the final pharmacophore model included hydrogen bond donors, hydrogen bond acceptors, and lipophilic units, with key elements located on the indole nitrogen, carbonyl groups, and a piperazine (B1678402) ring. jcsp.org.pk

The process of pharmacophore identification generally involves:

Selection of a training set: A diverse set of molecules with known biological activities is chosen. mdpi.comnih.gov

Conformational analysis: The possible 3D conformations of each molecule in the training set are generated.

Feature mapping: Common pharmacophore features are identified across the active molecules.

Hypothesis generation: One or more pharmacophore hypotheses are generated that are common to the active molecules but absent in inactive ones. mdpi.comnih.gov

Validation: The generated hypothesis is validated using a test set of molecules with known activities to assess its predictive power.

Once a validated pharmacophore model is established, it can be used as a 3D query to screen virtual libraries for new compounds that fit the model and are therefore likely to be active. It also provides valuable insights for the rational design of new analogues by highlighting the key structural features that need to be maintained or optimized.

Correlation of Molecular Properties (e.g., lipophilicity) with Biological Activities

The biological activity of a compound is often correlated with its physicochemical properties, with lipophilicity being one of the most critical parameters. frontiersin.orgmdpi.com Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to bind to its target. mdpi.comnih.gov

For indole derivatives, a clear relationship between lipophilicity and biological activity has been observed in several studies. For example, in a study of indole diketopiperazine alkaloids with antimicrobial activity, a significant correlation was found between their lipophilicity (expressed as ClogP) and their antimicrobial efficacy. frontiersin.org Many of the highly active compounds had lower ClogP values, while less active compounds exhibited higher ClogP values. frontiersin.org Similarly, research on the phytotoxicity of indole derivatives showed that activity increased linearly with the lipophilic character of the compounds. scirp.org

However, the correlation is not always linear. In some cases, there is an optimal range of lipophilicity for maximum activity, beyond which an increase in lipophilicity can lead to decreased activity due to poor solubility or non-specific binding. In a study on indole derivatives of betulin, no correlation was found between the experimental values of lipophilicity and their anticancer activity, suggesting that other factors were more dominant in that specific case. mdpi.comnih.gov

The following table illustrates the general trend observed for the correlation of lipophilicity with biological activity for some indole derivatives.

Compound ClassBiological ActivityCorrelation with Lipophilicity (logP)Reference
Indole Diketopiperazine AlkaloidsAntimicrobialActivity generally increases with lower logP values. frontiersin.org
Indole DerivativesPhytotoxicityActivity increases linearly with increasing lipophilicity. scirp.org
Indole Derivatives of BetulinAnticancerNo direct correlation observed. mdpi.comnih.gov

This table provides examples from the literature and highlights that the relationship between lipophilicity and activity can be complex and context-dependent.

Computational Approaches in SAR Analysis (e.g., molecular descriptors, QSAR)

Computational approaches are indispensable tools in modern SAR analysis, enabling the prediction of biological activity and the elucidation of the underlying mechanisms of action. jocpr.comtandfonline.com Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comtandfonline.comarchivepp.com

QSAR models are built using a set of molecular descriptors, which are numerical values that characterize the physicochemical properties of a molecule. These descriptors can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight).

2D descriptors: Based on the 2D structure (e.g., topological indices, connectivity indices). archivepp.com

3D descriptors: Based on the 3D conformation of the molecule (e.g., molecular shape, volume, surface area). archivepp.com

Quantum chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment). researchgate.net

The process of developing a QSAR model typically involves:

Data set preparation: A series of compounds with known biological activities is compiled.

Descriptor calculation: A large number of molecular descriptors are calculated for each compound. archivepp.com

Variable selection: Statistical methods like multiple linear regression (MLR) or support vector machines (SVM) are used to select the most relevant descriptors that correlate with the biological activity. archivepp.com

Model generation and validation: A mathematical model is built using the selected descriptors. The model's predictive power is then rigorously validated using internal (e.g., leave-one-out cross-validation) and external test sets. jcsp.org.pknih.gov

For indole derivatives, QSAR studies have been successfully applied to model various biological activities, including antifungal, anti-hepatitis, and anticancer activities. tandfonline.comarchivepp.com For example, a 3D-QSAR study on indole and isatin (B1672199) derivatives as antiamyloidogenic agents identified the physicochemical features mainly correlated with their Aβ anti-aggregating potency. mdpi.comnih.gov Another QSAR study on indole derivatives for hepatitis treatment used descriptors such as Mp, MATS6e, and GATS8e to build a predictive model. archivepp.com

These computational models, once validated, can be used to predict the activity of new, unsynthesized analogues of this compound, thereby guiding the design of more potent and selective compounds while reducing the time and cost of experimental synthesis and testing.

Applications and Advanced Research Directions for 4 Chloro 1 Isopropyl 1h Indole

Role as a Key Intermediate in Complex Heterocyclic Synthesis

While specific, large-scale syntheses using 4-Chloro-1-isopropyl-1H-indole as a starting material are not extensively documented in publicly available literature, its molecular architecture positions it as a valuable intermediate for constructing more complex heterocyclic systems. The indole (B1671886) framework itself is a fundamental building block for a multitude of natural products and pharmaceuticals. novapublishers.comrsc.org

The utility of this compound in synthesis can be attributed to its key structural components:

The Indole Core: This bicyclic system is a versatile scaffold for building diverse molecular architectures with a wide range of biological activities. nih.govbohrium.com

The N-isopropyl Group: The isopropyl substituent at the N1 position serves to protect the indole nitrogen, preventing undesired side reactions. It also enhances lipophilicity and provides steric bulk, which can influence the molecule's conformational preferences and its interactions with biological targets.

The C4-Chloro Substituent: The chlorine atom at the C4 position is a particularly important functional handle. It activates the indole ring for certain reactions and can serve as a site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This capability is crucial for the synthesis of highly functionalized and complex indole derivatives. semanticscholar.org Modern synthetic methods focusing on C-H activation could also potentially target other positions on the ring, but the chloro-group offers a reliable and well-established point for modification. semanticscholar.orgacs.org

The strategic placement of these groups makes this compound a promising precursor for creating libraries of novel compounds for drug discovery and chemical biology.

Exploration of Biological Targets and Mechanisms of Action for Indole Derivatives

The indole scaffold is a recurring motif in molecules that interact with a wide array of biological targets, a property that has cemented its importance in medicinal chemistry. nrfhh.commdpi.com Its structural versatility allows it to mimic the protein structures it targets, facilitating a range of pharmacological activities. nih.gov

Indole derivatives are known to bind to numerous enzymes and receptors, exerting their biological effects through various mechanisms. The indole ring's electronic and steric properties enable it to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions within the binding pockets of target proteins. researchgate.netmdpi.com This adaptability has led to the development of indole-based compounds that target a wide spectrum of proteins. scbt.com

Key biological targets for indole derivatives include:

Protein Kinases: Many indole derivatives act as inhibitors of protein kinases, such as tyrosine kinases, which are crucial regulators of cell signaling. Sunitinib, an indole derivative, is a notable example used in cancer therapy. mdpi.com

Tubulin: The indole nucleus is a key feature in several compounds that inhibit tubulin polymerization, a critical process in cell division, making them effective anticancer agents. mdpi.commdpi.com

Histone Deacetylases (HDACs): Indole-based structures have been incorporated into HDAC inhibitors, which are a class of anticancer agents that affect gene expression. mdpi.com

DNA Topoisomerases: Certain indole alkaloids have shown inhibitory activity against DNA topoisomerase I, an enzyme essential for DNA replication and repair. mdpi.comresearchgate.net

Serotonin (B10506) (5-HT) Receptors: The structural similarity of indole to serotonin has led to the development of many indole derivatives that act on 5-HT receptors, with applications as antimigraine agents and antidepressants. openmedicinalchemistryjournal.com

Cholinesterases: Researchers have designed indole-based inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. mdpi.comresearchgate.net

Table 1: Examples of Enzyme and Receptor Targets for Indole Derivatives

Target Class Specific Target Example(s) Therapeutic Area Reference(s)
Protein Kinases Tyrosine Kinases Oncology mdpi.com
Cytoskeletal Proteins Tubulin Oncology mdpi.commdpi.com
Epigenetic Enzymes Histone Deacetylases (HDACs) Oncology mdpi.com
DNA Maintenance Enzymes DNA Topoisomerase I Oncology mdpi.comresearchgate.net
Neurotransmitter Receptors 5-HT Receptors Neurology, Psychiatry openmedicinalchemistryjournal.com
Hydrolases Acetylcholinesterase (AChE) Neurodegenerative Disease mdpi.comresearchgate.net
Metabolic Enzymes α-Amylase, α-Glucosidase Diabetes researchgate.net

Indole compounds are potent modulators of critical cellular signaling pathways that are often dysregulated in diseases like cancer and chronic inflammatory conditions. ontosight.ai Their ability to interfere with these cascades underlies many of their therapeutic effects. mdpi.com

Prominent pathways modulated by indole derivatives include:

PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. Natural indole compounds like indole-3-carbinol (B1674136) (I3C) and its dimer, 3,3'-diindolylmethane (B526164) (DIM), have been shown to deregulate PI3K/Akt/mTOR signaling, contributing to their anti-cancer properties. nih.gov

NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation, immunity, and cell survival. mdpi.com Indole derivatives can inhibit NF-κB signaling, which helps to suppress tumor invasion, angiogenesis, and chemoresistance. mdpi.comnih.gov

COX-2 Pathway: Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), features an indole core and functions by inhibiting cyclooxygenase (COX) enzymes. mdpi.com Newer indole derivatives have been developed to selectively modulate the COX-2 pathway, offering potential treatments for chronic inflammatory diseases. mdpi.com

Quorum Sensing (QS) in Bacteria: Some synthetic indole derivatives have been designed to interfere with bacterial communication systems known as quorum sensing. nih.govresearchgate.net By inhibiting QS, these compounds can reduce the production of virulence factors and biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa. nih.gov

Table 2: Cellular Signaling Pathways Modulated by Indole Derivatives

Signaling Pathway Biological Process(es) Affected Therapeutic Implication Reference(s)
PI3K/Akt/mTOR Cell growth, proliferation, survival Cancer Therapy nih.gov
NF-κB Inflammation, cell survival, invasion Cancer, Inflammation mdpi.commdpi.comnih.gov
COX-2 Inflammation, pain Anti-inflammatory mdpi.com
Quorum Sensing (QS) Bacterial virulence, biofilm formation Antibacterial nih.govresearchgate.net

Strategic Design of Novel Indole-Based Chemical Probes

The intrinsic photophysical properties of the indole ring make it an excellent scaffold for the design of chemical probes. rsc.orgrsc.org Tryptophan, the indole-containing amino acid, is itself a native fluorescent probe used to study protein structure. rsc.org Synthetic indole derivatives have been strategically designed to create small-molecule fluorescent and colorimetric sensors for detecting a variety of analytes in biological and environmental samples. rsc.org

The design of these probes often involves coupling the indole fluorophore to a specific receptor or reactive site. rsc.org The interaction with the target analyte triggers a change in the probe's photophysical properties—such as fluorescence enhancement ("turn-on"), quenching, or a color shift—via mechanisms like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or chelation-enhanced fluorescence (CHEF). rsc.org

Examples of indole-based probes include:

Ion Sensors: Probes have been developed for the sensitive and selective detection of metal cations such as Cr³⁺, Cu²⁺, and Hg²⁺. openmedicinalchemistryjournal.comresearchgate.net

Probes for Reactive Species: A long-wavelength fluorescent probe based on a substituted indole was designed to detect S-nitrosylation, a key post-translational modification, within the mitochondria of living cells. bohrium.com

pH Sensors: The fluorescence of certain indole derivatives is sensitive to pH, allowing them to function as probes for monitoring acidity in various environments. rsc.org

The development of these tools is crucial for molecular imaging and advancing our understanding of the roles that specific ions and molecules play in cellular processes. rsc.orgbohrium.com

Future Perspectives in Medicinal Chemistry and Chemical Biology Research of Indoles

The future of indole derivatives in drug discovery and chemical biology appears robust and dynamic. biosynth.comnih.gov Research is moving beyond single-target agents towards more sophisticated applications. Future efforts are likely to focus on several key areas:

Multi-Targeted Agents: There is a growing emphasis on designing single indole-based molecules that can modulate multiple biological targets simultaneously. This approach is particularly promising for complex multifactorial diseases like cancer and neurodegenerative disorders. nih.gov

Rational Drug Design: The integration of computational tools like structure-based drug design (SBDD) and quantitative structure-activity relationship (QSAR) modeling will continue to guide the rational design of new indole derivatives. nih.gov This will enable the creation of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.govresearchgate.net

Expansion into New Therapeutic Areas: While already established in oncology and neurology, the unique properties of the indole scaffold will be leveraged to tackle other health challenges, including metabolic disorders, viral infections, and drug-resistant microbial infections. nih.govbiosynth.com

Chemical Biology Tools: The development of novel indole-based probes, affinity labels, and other chemical biology tools will remain a priority for interrogating complex biological systems and validating new drug targets. scbt.com

The versatility of the indole nucleus ensures that it will remain a privileged and highly explored scaffold in the quest for new therapeutics and research tools. researchgate.netbiosynth.com

Emerging Methodologies for Indole Scaffold Modification and Exploration

Advances in synthetic organic chemistry are continuously providing new and more efficient ways to construct and modify the indole scaffold. novapublishers.com These emerging methodologies allow chemists to access novel chemical space and create indole derivatives with unprecedented structural diversity.

Key emerging trends in indole synthesis and modification include:

C-H Functionalization: Direct C-H activation and functionalization have become powerful tools for modifying the indole core without the need for pre-functionalized starting materials. semanticscholar.org Catalytic systems, often using rhodium or palladium, have been developed to selectively introduce new groups at various positions of the indole ring (e.g., C2, C3, C4, and C7), which was previously challenging. semanticscholar.org

Late-Stage Functionalization (LSF): LSF strategies are critical for modifying complex molecules, such as natural products or drug candidates, in the final steps of a synthesis. A recently developed phosphine-mediated method allows for the N-alkenylation of indoles with a free N-H group, installing a versatile chemical handle for further modification or conjugation. nih.govacs.org

Programmable and Divergent Synthesis: Catalytic processes are being designed to enable the efficient and programmable synthesis of diverse and precisely altered indole alkaloid scaffolds from a common intermediate. This strategy allows for rapid exploration of structure-activity relationships by creating analogues with expanded, contracted, or distorted molecular frameworks. nih.gov

Green Chemistry Approaches: There is a growing trend towards using more environmentally benign synthetic methods. This includes the use of microwave irradiation to accelerate reactions, employing water as a green solvent, and using solid acid catalysts or nanoparticles to improve efficiency and reduce waste. openmedicinalchemistryjournal.com

These cutting-edge synthetic methods are expanding the toolkit available to chemists, facilitating the creation of the next generation of indole-based drugs and chemical probes. novapublishers.comsemanticscholar.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.